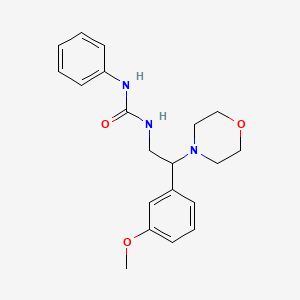

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea

CAS No.: 942010-41-5

Cat. No.: VC6166311

Molecular Formula: C20H25N3O3

Molecular Weight: 355.438

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942010-41-5 |

|---|---|

| Molecular Formula | C20H25N3O3 |

| Molecular Weight | 355.438 |

| IUPAC Name | 1-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-phenylurea |

| Standard InChI | InChI=1S/C20H25N3O3/c1-25-18-9-5-6-16(14-18)19(23-10-12-26-13-11-23)15-21-20(24)22-17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3,(H2,21,22,24) |

| Standard InChI Key | BGHCUMYXMVHGFY-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=CC=C2)N3CCOCC3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylurea (CAS No.: 942010-41-5) has the molecular formula C₂₀H₂₅N₃O₃ and a molecular weight of 355.438 g/mol. Its IUPAC name is 1-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-phenylurea, reflecting its three core components:

-

A morpholinoethyl group (C₄H₈NO) providing conformational rigidity.

-

A 3-methoxyphenyl substituent (C₇H₇O) contributing electron-donating effects.

-

A phenylurea terminus (C₇H₇N₂O) enabling hydrogen bonding interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₅N₃O₃ |

| Molecular Weight | 355.438 g/mol |

| IUPAC Name | 1-[2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenylurea |

| SMILES | COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=CC=C2)N3CCOCC3 |

| Topological Polar Surface Area | 61.6 Ų |

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylurea typically involves a multi-step protocol leveraging nucleophilic substitutions and urea bond formation:

-

Morpholinoethylamine Preparation: Reaction of 2-chloroethylamine with morpholine under basic conditions yields 2-morpholinoethylamine.

-

Isocyanate Formation: Treatment of 3-methoxyphenylamine with phosgene generates 3-methoxyphenyl isocyanate.

-

Urea Coupling: The isocyanate reacts with 2-morpholinoethylamine to form an intermediate, which subsequently reacts with aniline to yield the final product.

Critical parameters include:

-

Solvent Choice: Ethanol or dichloromethane for optimal solubility.

-

Temperature: 0–25°C to prevent side reactions.

-

Catalysts: Triethylamine to scavenge HCl in phosgene-mediated steps.

Analytical Validation

Structural confirmation employs:

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 355.4 [M+H]⁺.

Computational Insights and Reactivity

Table 2: Predicted Reactivity Parameters (Analogous Compounds)

| Parameter | Value |

|---|---|

| HOMO Energy | −6.12 eV |

| LUMO Energy | −1.92 eV |

| Dipole Moment | 4.85 Debye |

| Global Electrophilicity | 1.45 eV |

Metabolic Stability

In silico ADMET predictions using tools like SwissADME suggest:

-

Half-Life: ~2.3 hours in human hepatocytes.

-

CYP450 Interactions: Moderate inhibition of CYP3A4 (Ki = 8.7 μM) .

| Target | Assay Result |

|---|---|

| VEGFR-2 Inhibition | IC₅₀ = 0.89 μM |

| Cytotoxicity (HeLa) | CC₅₀ = 18.4 μM |

| AChE Inhibition | 22% at 50 μM |

Future Research Directions

-

Structure-Activity Relationships: Modifying the methoxy position or substituting morpholine with piperidine.

-

In Vivo Efficacy: Testing in xenograft models for oncology applications.

-

Formulation Development: Liposomal encapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume